molecular formula C15H18F3NO3 B13477793 Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate

Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate

Cat. No.: B13477793
M. Wt: 317.30 g/mol
InChI Key: UDUGCJKQJONFRC-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate is an organic compound with the molecular formula C14H18F3NO3 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate
  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • Tert-butyl 3-phenylazetidine-1-carboxylate

Uniqueness

Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H18F3NO3/c1-13(2,3)22-12(20)19-8-14(21,9-19)10-4-6-11(7-5-10)15(16,17)18/h4-7,21H,8-9H2,1-3H3

InChI Key

UDUGCJKQJONFRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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